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molecular formula C10H22N2O B8642583 4-(Azepan-4-ylamino)butan-1-ol

4-(Azepan-4-ylamino)butan-1-ol

Cat. No. B8642583
M. Wt: 186.29 g/mol
InChI Key: YLNXGHQEXWEUEH-UHFFFAOYSA-N
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Patent
US09062015B2

Procedure details

545 mg (2.3 mmol) of 2,6-dibromopyridine, the product from step c (428 mg, 2.3 mmol) and 954 mg of potassium carbonate (6.9 mmol) are suspended in 20 ml of DMSO and stirred at 120° C. overnight. Water is then added to the mixture, which is then extracted with EA. The organic phase is washed with a saturated sodium chloride solution, dried over sodium sulfate and evaporated to dryness. The residue formed is purified by means of RP flash chromatography on C18 silica gel.
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
428 mg
Type
reactant
Reaction Step Two
Quantity
954 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[NH:9]1[CH2:15][CH2:14][CH2:13][CH:12]([NH:16][CH2:17][CH2:18][CH2:19][CH2:20][OH:21])[CH2:11][CH2:10]1.C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[Br:8][C:4]1[N:3]=[C:2]([N:9]2[CH2:15][CH2:14][CH2:13][CH:12]([NH:16][CH2:17][CH2:18][CH2:19][CH2:20][OH:21])[CH2:11][CH2:10]2)[CH:7]=[CH:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
545 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Two
Name
Quantity
428 mg
Type
reactant
Smiles
N1CCC(CCC1)NCCCCO
Step Three
Name
Quantity
954 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is then extracted with EA
WASH
Type
WASH
Details
The organic phase is washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue formed
CUSTOM
Type
CUSTOM
Details
is purified by means of RP flash chromatography on C18 silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC=CC(=N1)N1CCC(CCC1)NCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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